Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
CAS No.: 1093115-27-5
Cat. No.: VC5073072
Molecular Formula: C10H10FNO3
Molecular Weight: 211.192
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1093115-27-5 |
---|---|
Molecular Formula | C10H10FNO3 |
Molecular Weight | 211.192 |
IUPAC Name | ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate |
Standard InChI | InChI=1S/C10H10FNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5H,2,6H2,1H3 |
Standard InChI Key | IPVDCFDOQGHIEC-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(=O)C1=C(C=CC=N1)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate consists of a pyridine ring fluorinated at the 3-position, coupled with a β-ketoester group (Figure 1). The fluorine atom introduces electronegativity, polarizing the pyridine ring and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces . The β-ketoester moiety provides two carbonyl groups, enabling chelation with metal ions and participation in cyclocondensation reactions .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₀H₁₀FNO₃ |
Molecular Weight | 211.19 g/mol |
Exact Mass | 211.06400 |
Polar Surface Area (PSA) | 56.26 Ų |
LogP | 1.3566 |
Boiling Point | Not Available |
Melting Point | Not Available |
The compound’s moderate LogP value suggests balanced solubility in both aqueous and organic media, a critical feature for drug-like molecules .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra for related β-ketoesters reveal distinct signals:
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¹H NMR: A quartet at δ 4.25 ppm (J = 7.1 Hz) corresponds to the ethyl group’s methylene protons, while aromatic protons on the fluoropyridine ring resonate between δ 7.50–8.85 ppm .
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¹³C NMR: Carbonyl carbons appear at δ 160–190 ppm, with the fluorinated pyridine carbons showing deshielding effects due to the electron-withdrawing fluorine .
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Mass Spectrometry: The exact mass (211.06400) aligns with the molecular formula, and fragmentation patterns typically include loss of the ethyl group (m/z 183) and decarboxylation (m/z 139) .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is synthesized via a two-step procedure starting from ethyl 3-oxo-3-(pyridin-3-yl)propanoate:
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Diazotization: Treatment with diazotransfer reagents (e.g., Oxone) in methanol/water forms the diazo intermediate .
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Fluorination: Fluorine introduction via electrophilic substitution or radical pathways, as described in recent trifluoromethylation methodologies .
Representative Reaction:
Advanced Synthetic Strategies
Recent advances employ flow chemistry to enhance yield and purity. For example, continuous-flow systems using RANEY® nickel catalysts achieve hydrogenation efficiencies >90% under mild conditions . Microwave-assisted synthesis reduces reaction times from hours to minutes, particularly in cyclocondensation steps to form fused heterocycles .
Applications in Pharmaceutical Development
Kinase Inhibitor Precursors
The compound serves as a key intermediate in synthesizing naphthyridone-based kinase inhibitors. For instance, reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) followed by alkylamine addition yields pyridone scaffolds with nanomolar IC₅₀ values against EGFR and VEGFR2 .
Table 2: Bioactivity of Derived Compounds
Derivative | Target | IC₅₀ (nM) |
---|---|---|
Naphthyridone 71 | EGFR | 2.3 |
Naphthyridone 72 | VEGFR2 | 5.7 |
Anticancer Agents
Fluorine’s role in enhancing blood-brain barrier penetration is exploited in CNS-active agents. Analogues of ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate show submicromolar cytotoxicity against SKOV-3 ovarian cancer cells, with mechanistic studies implicating TRBP (transactivation response element RNA-binding protein) binding (Kₐ = 4.09 μM) .
Analytical and Regulatory Considerations
Quality Control Metrics
High-Performance Liquid Chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients achieve >99% purity. Residual solvents are monitored via Gas Chromatography (GC), with limits set per ICH Q3C guidelines .
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